Fgfr4-IN-14

Description

Properties

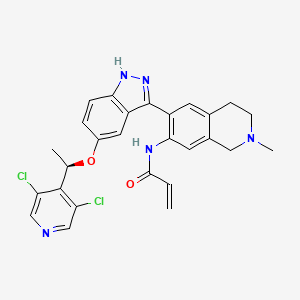

Molecular Formula |

C27H25Cl2N5O2 |

|---|---|

Molecular Weight |

522.4 g/mol |

IUPAC Name |

N-[6-[5-[(1R)-1-(3,5-dichloro-4-pyridinyl)ethoxy]-1H-indazol-3-yl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide |

InChI |

InChI=1S/C27H25Cl2N5O2/c1-4-25(35)31-24-10-17-14-34(3)8-7-16(17)9-19(24)27-20-11-18(5-6-23(20)32-33-27)36-15(2)26-21(28)12-30-13-22(26)29/h4-6,9-13,15H,1,7-8,14H2,2-3H3,(H,31,35)(H,32,33)/t15-/m1/s1 |

InChI Key |

CUWHIVQOEAZHGI-OAHLLOKOSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3C4=C(C=C5CN(CCC5=C4)C)NC(=O)C=C |

Canonical SMILES |

CC(C1=C(C=NC=C1Cl)Cl)OC2=CC3=C(C=C2)NN=C3C4=C(C=C5CN(CCC5=C4)C)NC(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Binding Affinity of Small Molecule Inhibitors to FGFR4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of selective inhibitors to Fibroblast Growth Factor Receptor 4 (FGFR4), a key therapeutic target in various cancers, particularly hepatocellular carcinoma. While specific data for a compound designated "Fgfr4-IN-14" is not publicly available, this document will focus on well-characterized, potent, and selective FGFR4 inhibitors to provide a thorough understanding of their interaction with the receptor.

Quantitative Binding Affinity Data

The binding affinity of an inhibitor to its target is a critical parameter in drug discovery, often expressed as the half-maximal inhibitory concentration (IC50). This value indicates the concentration of an inhibitor required to reduce the activity of a specific enzyme or receptor by 50%. The following table summarizes the in vitro biochemical IC50 values of several notable FGFR4 inhibitors against FGFR4 and, for selectivity context, against other FGFR family members.

| Compound Name | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Selectivity Profile |

| Roblitinib (FGF401) | 1.9[1], 2.4[2] | >1000[2] | >1000[2] | >1000[2] | Highly selective for FGFR4[1][2] |

| Fisogatinib (BLU-554) | 5[3] | 624[3] | >2203[3] | >2203[3] | Highly selective for FGFR4[3] |

| BLU9931 | 3[4] | ~885 | ~550 | ~150 | Selective for FGFR4[4] |

| H3B-6527 | <1.2[4] | 320[4] | 1290[4] | 1060[4] | Highly selective for FGFR4[4] |

| Futibatinib (TAS-120) | 8.3[5] | 3.9[5] | 1.3[5] | 1.6[5] | Pan-FGFR inhibitor[5] |

| Erdafitinib | 5.7[5] | 1.2[5] | 2.5[5] | 3.0[5] | Pan-FGFR inhibitor[5] |

| Pemigatinib | 30[4] | 0.4[4] | 0.5[4] | 1.2[4] | Selective for FGFR1-3 over FGFR4[4] |

| FIIN-3 | 35.3[4] | 13.1[4] | 21[4] | 31.4[4] | Pan-FGFR inhibitor[4] |

| FIIN-2 | 45.3[4] | 3.09[4] | 4.3[4] | 27[4] | Pan-FGFR inhibitor[4] |

| ASP5878 | 3.5[1][4] | 0.47[1][4] | 0.60[1][4] | 0.74[1][4] | Pan-FGFR inhibitor[1][4] |

Experimental Protocols

The determination of inhibitor binding affinity to FGFR4 typically involves biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified FGFR4.

Objective: To determine the IC50 value of an inhibitor against the FGFR4 kinase domain.

Materials:

-

Recombinant human FGFR4 kinase domain

-

ATP (Adenosine triphosphate)

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, Lance®, or HTRF®)

-

384-well microplates

Procedure:

-

Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations. Further dilute in assay buffer.

-

Reaction Setup: Add the FGFR4 enzyme, the substrate peptide, and the test compound to the wells of a microplate.

-

Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration is often set at or near the Km value for ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. This is typically done using a luminescence, fluorescence, or time-resolved fluorescence resonance energy transfer (TR-FRET) based detection method.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Phosphorylation Assay

This assay measures the inhibition of FGFR4 autophosphorylation or the phosphorylation of its downstream substrates within a cellular context.

Objective: To assess the potency of an inhibitor in a more physiologically relevant environment.

Materials:

-

A human cell line that overexpresses FGFR4 (e.g., MDA-MB-453 breast cancer cells or HuH-7 hepatocellular carcinoma cells).[6]

-

Cell culture medium and supplements.

-

Test compounds.

-

Lysis buffer.

-

Antibodies: Anti-phospho-FGFR4, anti-total-FGFR4, anti-phospho-FRS2α.[6]

-

Western blotting or ELISA reagents.

Procedure:

-

Cell Culture: Plate the cells in multi-well plates and allow them to adhere overnight.

-

Serum Starvation: To reduce basal signaling, serum-starve the cells for a few hours prior to treatment.

-

Compound Treatment: Treat the cells with various concentrations of the test inhibitor for a defined period.

-

Ligand Stimulation: Stimulate the FGFR4 pathway by adding a specific ligand, such as FGF19, for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Wash the cells with cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantification of Phosphorylation:

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated and total FGFR4 or downstream targets like FRS2α.[6]

-

ELISA: Use a sandwich ELISA format with a capture antibody for total FGFR4 and a detection antibody for phosphorylated FGFR4.

-

-

Data Analysis: Quantify the band intensity (Western blot) or the ELISA signal. Calculate the percentage of inhibition of phosphorylation at each inhibitor concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate the FGFR4 signaling cascade and a typical workflow for evaluating FGFR4 inhibitors.

Caption: The FGFR4 signaling pathway, activated by FGF19 and its co-receptor β-Klotho.[7][8][9]

Caption: A typical workflow for the discovery and evaluation of FGFR4 inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma [mdpi.com]

- 8. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]

Technical Guide: Selectivity Profile of a Representative FGFR4 Inhibitor

Disclaimer: Publicly available data for a compound with the specific designation "Fgfr4-IN-14" could not be located. This guide has been compiled using publicly available information on highly selective and potent FGFR4 inhibitors, such as FGF401 (Roblitinib), as a representative example to illustrate the principles of a selectivity profile, experimental protocols, and associated signaling pathways.

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the selectivity profile of a representative covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) against other members of the FGFR family.

Introduction to FGFR4 Selectivity

The Fibroblast Growth Factor Receptor (FGFR) family, comprising FGFR1, FGFR2, FGFR3, and FGFR4, are receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and migration.[1][2] Dysregulation of FGFR signaling is implicated in various cancers.[2] While FGFR1-3 have broader ligand specificities, FGFR4 is uniquely activated by Fibroblast Growth Factor 19 (FGF19), primarily in the context of liver physiology and hepatocellular carcinoma (HCC).[1]

The development of selective FGFR4 inhibitors is a key therapeutic strategy. Selectivity is critical to minimize off-target effects that can arise from inhibiting other FGFR isoforms, which are involved in diverse physiological processes like phosphate homeostasis.[3] A unique cysteine residue (Cys552) present in the kinase pocket of FGFR4, which is absent in FGFR1, FGFR2, or FGFR3, has enabled the development of potent and highly selective covalent inhibitors.[1] These inhibitors form an irreversible bond with this cysteine, providing high potency and selectivity.[1][4]

Quantitative Selectivity Profile

The selectivity of an FGFR4 inhibitor is quantitatively assessed by comparing its half-maximal inhibitory concentration (IC50) against FGFR4 with its activity against the other FGFR family members. A higher IC50 value indicates lower potency. An ideal selective inhibitor will have a very low IC50 for FGFR4 and significantly higher IC50 values for FGFR1, FGFR2, and FGFR3.

The table below summarizes the biochemical potency and selectivity of a representative selective FGFR4 inhibitor, FGF401 (Roblitinib).

| Target Kinase | Biochemical IC50 (nM) | Selectivity Fold vs. FGFR4 |

| FGFR1 | >2400 | >1000-fold |

| FGFR2 | >2400 | >1000-fold |

| FGFR3 | >2400 | >1000-fold |

| FGFR4 | 2.4 | - |

Data based on the reported activity of FGF401 (Roblitinib) in kinase biochemical assays.[3]

Experimental Protocols

The determination of IC50 values to establish a selectivity profile is typically performed using in vitro biochemical kinase assays. The following protocol describes a common methodology.

Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, where the FGFR enzyme phosphorylates a substrate using ATP, thereby producing ADP. In the second step, the remaining ATP is depleted, and the newly formed ADP is converted back into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity. The inhibitory effect of a compound is measured by the reduction in this luminescent signal.[5][6]

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

-

Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate.

-

ATP (Adenosine Triphosphate).

-

Test Inhibitor (e.g., FGF401) serially diluted in DMSO.

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT).[5]

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 10 µM, diluted in 10 steps with a 1:3 dilution factor.

-

Reaction Setup:

-

Add 1 µl of the diluted inhibitor or DMSO (as a control) to the wells of the assay plate.

-

Add 2 µl of a solution containing the kinase (e.g., 10 ng of FGFR4) and substrate.

-

Initiate the kinase reaction by adding 2 µl of ATP solution (e.g., 50 µM final concentration).

-

-

Incubation: Incubate the reaction mixture at room temperature for a defined period, typically 60 minutes.[5]

-

ATP Depletion & ADP Conversion:

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[5]

-

-

Signal Generation:

-

Add 10 µl of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains the luciferase/luciferin mixture to generate light.

-

Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[5]

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

The relative light units (RLU) are plotted against the logarithm of the inhibitor concentration.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression.

-

The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the curve.

-

Visualizations

FGFR4 Signaling Pathway

The diagram below illustrates the canonical signaling cascade initiated by the activation of FGFR4. Ligand binding (e.g., FGF19) in the presence of the co-receptor β-Klotho (KLB) leads to receptor dimerization and autophosphorylation of the intracellular kinase domains. This triggers downstream pathways, primarily the RAS-MAPK and PI3K-AKT cascades, which promote cell proliferation and survival.[8]

Caption: The FGFR4 signaling cascade.

Experimental Workflow for IC50 Determination

The following diagram outlines the logical flow of the biochemical assay used to determine inhibitor potency.

Caption: Workflow for biochemical kinase assay.

References

- 1. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive identification of FGFR1-4 alterations in 5 557 Chinese patients with solid tumors by next-generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Impact of Fgfr4-IN-14 on the FGF19 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Fgfr4-IN-14, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), on the FGF19 signaling pathway. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions to serve as a valuable resource for researchers in oncology and drug development.

Introduction to the FGF19-FGFR4 Signaling Axis

The Fibroblast Growth Factor 19 (FGF19) and its receptor, FGFR4, form a critical signaling axis implicated in various physiological processes, including bile acid homeostasis, lipid and glucose metabolism, and cellular proliferation. Dysregulation of this pathway, often through the overexpression of FGF19, is a known driver in the pathogenesis of several cancers, most notably hepatocellular carcinoma (HCC).

Upon binding of FGF19 to the FGFR4/β-klotho co-receptor complex, FGFR4 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. These include the activation of the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately drive cell proliferation, survival, and migration. The adaptor protein FRS2 plays a crucial role in linking the activated receptor to these downstream cascades. Given its pivotal role in tumorigenesis, the FGF19-FGFR4 pathway has emerged as a promising target for therapeutic intervention.

This compound: A Selective FGFR4 Inhibitor

This compound, also identified as Compound 27i, is a small molecule inhibitor designed to selectively target the ATP-binding pocket of FGFR4, thereby blocking its kinase activity and downstream signaling. Its high selectivity for FGFR4 minimizes off-target effects on other members of the FGFR family and other kinases, making it a valuable tool for both research and potential therapeutic development.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Assay Type | Reference |

| IC50 (FGFR4) | 2.4 nM | Biochemical Kinase Assay | [1] |

Table 1: Biochemical Potency of this compound against FGFR4.

| Cell Line | Description | IC50 (Proliferation) | Reference |

| Huh7 | Human Hepatocellular Carcinoma | 21 nM | [1] |

| BaF3/ETV6-FGFR4-V550L | Engineered cell line with FGFR4 V550L mutation | 2.5 nM | [1] |

| BaF3/ETV6-FGFR4-N535K | Engineered cell line with FGFR4 N535K mutation | 171 nM | [1] |

Table 2: Anti-proliferative Activity of this compound in Various Cell Lines.

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the FGF19-FGFR4 signaling pathway and the mechanism by which this compound exerts its inhibitory effects.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Biochemical Kinase Assay (FGFR4 IC50 Determination)

Objective: To determine the in vitro inhibitory concentration (IC50) of this compound against the kinase activity of recombinant human FGFR4.

Materials:

-

Recombinant human FGFR4 kinase domain

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 µM DTT)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (serially diluted)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer.

-

In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).

-

Add 2 µL of a solution containing the FGFR4 enzyme and the peptide substrate in kinase buffer.

-

Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. Briefly, add ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Proliferation Assay (Huh7 Cell Line)

Objective: To determine the effect of this compound on the proliferation of the Huh7 human hepatocellular carcinoma cell line.

Materials:

-

Huh7 cells

-

Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound (serially diluted)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT/CCK-8 assay kit

-

Plate reader capable of luminescence or absorbance detection

Procedure:

-

Seed Huh7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) in complete growth medium.

-

Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells. Alternatively, use an MTT or CCK-8 assay to measure metabolic activity.

-

Record the luminescence or absorbance using a plate reader.

-

Calculate the percent inhibition of cell proliferation for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.

Western Blot Analysis of Downstream Signaling

Objective: To assess the effect of this compound on the phosphorylation of key downstream signaling proteins in the FGF19-FGFR4 pathway.

Materials:

-

Huh7 cells or other relevant cell lines

-

Recombinant human FGF19

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-FGFR4 (Tyr642), anti-FGFR4, anti-phospho-FRS2 (Tyr436), anti-FRS2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells and allow them to adhere. Serum-starve the cells overnight before treatment.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with FGF19 (e.g., 100 ng/mL) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

References

In-Depth Technical Guide: Downstream Signaling Effects of a Selective FGFR4 Inhibitor

Disclaimer: Initial searches for a compound specifically named "Fgfr4-IN-14" did not yield any publicly available information. It is presumed that this is an internal or otherwise undisclosed compound name. This guide will therefore focus on a well-characterized, potent, and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), fisogatinib (BLU-554) , as a representative molecule to explore the downstream signaling effects of selective FGFR4 inhibition. The data and methodologies presented are based on publicly available preclinical and clinical research on fisogatinib.

Introduction to Fisogatinib (BLU-554)

Fisogatinib is an orally bioavailable, irreversible inhibitor designed to selectively target FGFR4 over other FGFR family members (FGFR1, FGFR2, and FGFR3) and the broader kinome.[1] It forms a covalent bond with a unique cysteine residue (Cys552) within the ATP-binding pocket of FGFR4, conferring its high potency and selectivity.[1] Aberrant activation of the FGF19-FGFR4 signaling axis is a known oncogenic driver in a subset of hepatocellular carcinomas (HCC) and other solid tumors.[1][2] Fisogatinib has been investigated in clinical trials for patients with advanced HCC characterized by FGF19 overexpression.[1][3][4] This guide provides a detailed overview of its mechanism of action and downstream signaling consequences.

Quantitative Data Summary

The following tables summarize the quantitative effects of fisogatinib on FGFR4 inhibition, cellular proliferation, and in vivo tumor growth.

Table 1: In Vitro Inhibitory Activity of Fisogatinib

| Target | Assay Type | IC50 (nM) | Reference(s) |

| FGFR4 | Cell-free kinase assay | 5 | [5] |

| FGFR1 | Cell-free kinase assay | 624 - 591 | [5][6] |

| FGFR2 | Cell-free kinase assay | >2203 | [5] |

| FGFR3 | Cell-free kinase assay | >2203 | [5] |

Table 2: Anti-proliferative Activity of Fisogatinib in Cancer Cell Lines

| Cell Line | Cancer Type | Key Feature(s) | Assay | IC50 | Reference(s) |

| Hep3B | Hepatocellular Carcinoma | FGF19 Amplification | Proliferation Assay | Potent Inhibition (exact IC50 not specified) | [7] |

| MDA-MB-453 | Breast Cancer | Activating FGFR4 mutation | Proliferation Assay | Dose-dependent inhibition | [1] |

| MKN-45 | Gastric Cancer | FGFR4 expression | CCK-8 Assay | Dose-dependent decrease in survival | [4] |

Table 3: In Vivo Antitumor Efficacy of Fisogatinib

| Tumor Model | Cancer Type | Treatment and Dose | Outcome | Reference(s) |

| Hep3B Xenograft | Hepatocellular Carcinoma | 100 mg/kg fisogatinib, twice daily for 21 days | Complete tumor regression in 100% of mice | [8] |

| Hep3B Xenograft | Hepatocellular Carcinoma | 200 mg/kg fisogatinib, once daily for 21 days | Complete tumor regression in 100% of mice | [8] |

| LIX-066 Xenograft | Hepatocellular Carcinoma | Dose-dependent fisogatinib | Potent, dose-dependent tumor regression | [1] |

| Huh7 Xenograft | Hepatocellular Carcinoma | Not specified | Antitumor efficacy demonstrated | [9] |

Signaling Pathways and Mechanism of Action

Fisogatinib exerts its effects by inhibiting the kinase activity of FGFR4, thereby blocking the transduction of downstream signals that promote cell proliferation, survival, and invasion.

FGFR4 Signaling Cascade

The binding of the ligand FGF19 to its receptor FGFR4, in complex with the co-receptor β-Klotho, induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[2][4] Activated FGFR4 phosphorylates FGFR Substrate 2 (FRS2), which then serves as a docking site for adaptor proteins like GRB2, leading to the activation of these key pathways.[4][10]

Mechanism of Fisogatinib Action

Fisogatinib covalently binds to the Cys552 residue in the hinge region of the FGFR4 kinase domain, locking the receptor in an inactive conformation. This prevents ATP from binding and blocks the autophosphorylation of FGFR4, thereby inhibiting the activation of all downstream signaling molecules, including FRS2, ERK, and AKT.[1] The net effect is the suppression of tumor cell proliferation and the induction of apoptosis in cancers dependent on the FGF19-FGFR4 axis.[4]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of fisogatinib. These are generalized from published studies and standard laboratory methods.

Western Blot Analysis for Downstream Signaling

This protocol is for assessing the phosphorylation status of key signaling proteins like FGFR4, FRS2, and ERK in response to fisogatinib treatment.

-

Cell Culture and Treatment:

-

Seed cells (e.g., Hep3B, MKN-45) in 6-well plates and grow to 70-80% confluency in recommended growth media.[4][7]

-

Serum-starve cells for 12-24 hours, if required, to reduce basal signaling.

-

Treat cells with varying concentrations of fisogatinib (e.g., 0, 10, 100, 1000 nM) or DMSO as a vehicle control for a specified time (e.g., 1-4 hours).[7] In some experiments, cells may be stimulated with recombinant FGF19 to activate the pathway.[1]

-

-

Cell Lysis:

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.[7]

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein lysates to a standard concentration (e.g., 20-50 µg per lane) with loading buffer.[7]

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a nitrocellulose or PVDF membrane.[7]

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-FRS2, anti-FRS2, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH) overnight at 4°C. Antibody dilutions should be optimized as per manufacturer's instructions.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Cell Viability/Proliferation Assay (CCK-8)

This assay measures cell viability to determine the anti-proliferative effects of fisogatinib.

-

Cell Seeding:

-

Compound Treatment:

-

Add 10 µL of fisogatinib at various concentrations (prepared in culture medium) to the wells. Include wells with vehicle (DMSO) as a control.

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).[4]

-

-

CCK-8 Reagent Addition and Incubation:

-

Absorbance Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.[9]

-

Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

-

In Vivo Xenograft Tumor Model

This protocol describes a typical subcutaneous xenograft study to evaluate the in vivo efficacy of fisogatinib.

-

Cell Preparation and Implantation:

-

Culture HCC cells (e.g., Hep3B) to ~80% confluency.

-

Harvest cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

-

Subcutaneously inject approximately 1 x 10^6 cells into the flank of immunodeficient mice (e.g., NOD/SCID or athymic nude mice).[7]

-

-

Tumor Growth and Treatment Initiation:

-

Monitor mice for tumor formation.

-

When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.[7]

-

-

Drug Administration:

-

Administer fisogatinib orally (p.o.) at the desired doses (e.g., 100 mg/kg twice daily or 200 mg/kg once daily) formulated in an appropriate vehicle.[8]

-

Administer the vehicle alone to the control group.

-

-

Monitoring and Endpoint:

-

Measure tumor volume with calipers at least twice weekly using the formula: Volume = 0.5 x (length x width²).[7]

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment for the specified duration (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint size.[8]

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics, histology).

-

Conclusion

Fisogatinib (BLU-554) is a potent and highly selective inhibitor of FGFR4 that effectively blocks downstream signaling through the MAPK and PI3K-AKT pathways. Preclinical data robustly demonstrate its ability to inhibit the proliferation of cancer cells with an activated FGF19-FGFR4 axis and to induce significant tumor regression in corresponding in vivo models. The quantitative data and experimental methodologies outlined in this guide provide a technical foundation for researchers and drug development professionals working on targeting the FGFR4 pathway in oncology. The clinical activity of fisogatinib in patients with FGF19-positive HCC further validates FGFR4 as a critical oncogenic driver in this disease.[1][3]

References

- 1. selleckchem.com [selleckchem.com]

- 2. ptglab.com [ptglab.com]

- 3. blueprintmedicines.com [blueprintmedicines.com]

- 4. First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. blueprintmedicines.com [blueprintmedicines.com]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. apexbt.com [apexbt.com]

- 10. The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on a Selective Covalent FGFR4 Inhibitor for Hepatocellular Carcinoma Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a representative selective and covalent Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, designated as "Compound 1," for its application in hepatocellular carcinoma (HCC) research. Given the limited public information on "Fgfr4-IN-14," this document will focus on a well-characterized molecule with a similar mechanism of action to illustrate the core principles and methodologies relevant to the preclinical evaluation of such targeted therapies.

Introduction to FGFR4 in Hepatocellular Carcinoma

Hepatocellular carcinoma is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. A subset of HCC is driven by the aberrant activation of the FGF19-FGFR4 signaling axis.[1][2] FGFR4, a receptor tyrosine kinase, is predominantly expressed in hepatocytes.[1] Its ligand, FGF19, is primarily produced in the ileum and plays a role in bile acid homeostasis. In certain HCC cases, amplification of the FGF19 gene leads to its overexpression, resulting in constitutive activation of FGFR4 and downstream signaling pathways that promote cell proliferation, survival, and tumor growth.[1][2][3] This makes the FGF19-FGFR4 pathway a compelling therapeutic target for a specific patient population with HCC.

Selective FGFR4 inhibitors aim to block this oncogenic signaling while minimizing off-target effects associated with pan-FGFR inhibitors, such as hyperphosphatemia, which is linked to FGFR1 inhibition.[1][4] Covalent inhibitors, which form a permanent bond with their target protein, offer the potential for increased potency and prolonged duration of action. The presence of a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, which is not present in other FGFR family members, provides an opportunity for the design of highly selective covalent inhibitors.[1][4]

Mechanism of Action of a Selective Covalent FGFR4 Inhibitor

Compound 1 is a 2-amino-6,8-dimethyl-pyrido[2,3-d]pyrimidin-7(8H)-one derivative designed to potently and selectively inhibit FGFR4.[1] Its mechanism of action involves the formation of a covalent bond with the Cys552 residue in the hinge region of the FGFR4 kinase domain.[1] This irreversible binding locks the kinase in an inactive state, thereby blocking the autophosphorylation of FGFR4 and the subsequent activation of downstream signaling cascades.

The primary signaling pathways downstream of FGFR4 that are implicated in HCC pathogenesis include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. By inhibiting FGFR4, Compound 1 effectively abrogates the signals that drive tumor cell proliferation and survival in FGF19-driven HCC.

Quantitative Data Presentation

The preclinical efficacy of Compound 1 has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of Compound 1

| Target | Assay Type | IC50 (nM) | Selectivity vs FGFR4 |

| FGFR4 | Enzymatic | < 10 | - |

| FGFR1 | Enzymatic | > 500 | > 50-fold |

| FGFR2 | Enzymatic | > 500 | > 50-fold |

| FGFR3 | Enzymatic | > 500 | > 50-fold |

| FGFR4 | Cellular (pFGFR4) | 9 | - |

| FGFR1 | Cellular | > 2000 | > 222-fold |

| FGFR2 | Cellular | > 1000 | > 111-fold |

| FGFR3 | Cellular | > 1000 | > 111-fold |

Data compiled from preclinical studies of a representative selective covalent FGFR4 inhibitor.[4][5][6]

Table 2: In Vivo Efficacy of Compound 1 in HCC Xenograft Models

| Xenograft Model | Treatment | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Observations |

| HuH-7 (Subcutaneous) | Compound 1 | 30 | BID | Not Reported | Significant tumor growth inhibition |

| HuH-7 (Orthotopic) | Compound 1 | 100 | BID | Not Reported | Sustained tumor regression |

| Sorafenib-Resistant HuH-7 | Compound 1 | 10 | BID | Not Reported | Dose-dependent growth inhibition |

| Sorafenib-Resistant HuH-7 | Compound 1 | 30 | BID | 67% (ΔT/ΔC) | Tumor regression |

| Sorafenib-Resistant HuH-7 | Compound 1 | 100 | BID | -70% (ΔT/ΔC) | Significant tumor regression |

BID: Twice daily. ΔT/ΔC: Change in tumor volume in treated vs. control groups. Data extracted from a study on a novel selective covalent FGFR4 inhibitor.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key experiments in the evaluation of a selective FGFR4 inhibitor.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against FGFR family kinases.

Methodology:

-

Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, ATP, appropriate peptide substrate (e.g., poly(E,Y)4:1), test compound (serially diluted in DMSO).

-

Procedure: The kinase reaction is performed in a buffer containing the respective FGFR enzyme, the peptide substrate, and ATP. The test compound is added at various concentrations. The reaction is initiated by the addition of ATP and incubated at room temperature.

-

Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved using methods such as Caliper microfluidic mobility shift assay or radiometric assays with ³³P-ATP.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular Phospho-FGFR4 Assay

Objective: To assess the ability of the test compound to inhibit FGFR4 autophosphorylation in a cellular context.

Methodology:

-

Cell Line: A human HCC cell line with FGF19 amplification and autocrine FGFR4 activation (e.g., HuH-7).

-

Procedure: Cells are seeded in multi-well plates and allowed to attach overnight. The cells are then treated with serial dilutions of the test compound or DMSO vehicle for a specified period (e.g., 2 hours).

-

Lysis and Detection: Following treatment, the cells are lysed, and the protein concentration of the lysates is determined. The levels of phosphorylated FGFR4 (pFGFR4) and total FGFR4 are quantified using a sensitive immunoassay method such as ELISA or Western blotting with specific antibodies.

-

Data Analysis: The ratio of pFGFR4 to total FGFR4 is calculated for each treatment condition. The percentage of inhibition is determined relative to the DMSO control, and the cellular IC50 is calculated.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the test compound in a preclinical mouse model of HCC.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

-

Tumor Implantation: Human HCC cells (e.g., HuH-7) are implanted either subcutaneously in the flank or orthotopically into the liver of the mice.

-

Treatment: Once the tumors reach a predetermined size, the mice are randomized into vehicle control and treatment groups. The test compound is administered orally at various doses and schedules (e.g., once or twice daily).

-

Efficacy Assessment: Tumor volume is measured regularly using calipers for subcutaneous models. For orthotopic models, tumor burden can be monitored using in vivo imaging (e.g., bioluminescence if using engineered cell lines) or by measuring tumor weight at the end of the study. Animal body weight and general health are also monitored.

-

Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be collected to assess target engagement and downstream pathway modulation (e.g., levels of pFGFR4 and pERK) by methods such as Western blotting or immunohistochemistry.

-

Data Analysis: Tumor growth curves are plotted for each group. Efficacy is typically expressed as percent tumor growth inhibition or as the change in tumor volume over time. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for the evaluation of a selective FGFR4 inhibitor.

Conclusion

The development of selective, covalent FGFR4 inhibitors represents a promising targeted therapeutic strategy for a subset of hepatocellular carcinoma patients with aberrant FGF19-FGFR4 signaling. The preclinical data for representative compounds like "Compound 1" demonstrate potent and selective inhibition of FGFR4, leading to significant anti-tumor activity in relevant HCC models, including those resistant to standard-of-care therapies. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel FGFR4 inhibitors, with the ultimate goal of translating these scientific advancements into meaningful clinical benefits for patients.

References

- 1. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models | PLOS One [journals.plos.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

The Role of FGFR4 Inhibition in Bile Acid Metabolism: A Technical Guide

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "Fgfr4-IN-14". Therefore, this technical guide will provide an in-depth overview of the role of selective and pan-FGFR4 inhibitors in bile acid metabolism, drawing upon data from representative compounds in this class. The principles, pathways, and experimental methodologies described herein are directly applicable to the study of any novel FGFR4 inhibitor.

Executive Summary

Fibroblast Growth Factor Receptor 4 (FGFR4) is a critical regulator of bile acid homeostasis. The gut-liver signaling axis, primarily mediated by intestinal Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents) and its hepatic receptor FGFR4, establishes a negative feedback loop to control bile acid synthesis. Dysregulation of this pathway is implicated in various metabolic and cholestatic diseases. Pharmacological inhibition of FGFR4 presents a therapeutic strategy to modulate bile acid metabolism. This guide details the molecular mechanisms, quantitative effects, and experimental evaluation of FGFR4 inhibitors in the context of bile acid synthesis and regulation.

The FGFR4 Signaling Pathway in Bile Acid Homeostasis

Bile acids, synthesized from cholesterol in the liver, facilitate the absorption of dietary fats and fat-soluble vitamins in the intestine.[1] The rate-limiting step in the classical bile acid synthesis pathway is catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1).[1] The expression of the CYP7A1 gene is tightly regulated to maintain bile acid pool size and composition.

The primary negative feedback mechanism involves the nuclear receptor Farnesoid X Receptor (FXR).[1] Upon binding of bile acids in the ileum, FXR stimulates the expression and secretion of FGF19.[2][3] FGF19 enters the portal circulation and travels to the liver, where it binds to a receptor complex consisting of FGFR4 and its co-receptor β-Klotho.[4][5]

Activation of the FGFR4/β-Klotho complex by FGF19 initiates a downstream signaling cascade, primarily through the ERK1/2 MAP kinase pathway, which ultimately leads to the repression of CYP7A1 gene transcription.[6][7] This suppression of CYP7A1 reduces the rate of bile acid synthesis, thus completing the negative feedback loop.[1][6]

Mechanism of Action of FGFR4 Inhibitors

FGFR4 inhibitors are small molecules or antibodies that block the signaling activity of the FGFR4 receptor.[2][8] By binding to and inhibiting the kinase activity of FGFR4, these compounds prevent the downstream signaling cascade initiated by FGF19.[9][10] The key consequence of FGFR4 inhibition in the liver is the abrogation of FGF19-mediated repression of CYP7A1.[3][11] This leads to a sustained increase in CYP7A1 expression and, consequently, an elevation in the synthesis of bile acids from cholesterol.[11][12][13]

This targeted disruption of the FGF19-FGFR4 axis has significant implications for conditions characterized by impaired bile acid homeostasis.

Figure 1: FGFR4 signaling pathway in bile acid regulation and point of intervention for FGFR4 inhibitors.

Quantitative Effects of FGFR4 Inhibition on Bile Acid Metabolism

The administration of FGFR4 inhibitors leads to measurable changes in the markers of bile acid synthesis and cholesterol metabolism. The following tables summarize representative quantitative data from preclinical studies involving FGFR4 knockdown or inhibition.

Table 1: Effect of Hepatic FGFR4 Knockdown (KD) on Gene Expression in Mice on a High-Fat Diet (HFD)

| Gene | Fold Change (FGFR4 KD vs. Control) | Biological Function | Reference |

| Cyp7a1 | ~8-fold increase | Rate-limiting enzyme in bile acid synthesis | [11] |

| Fgf15 | ~3-fold increase | Intestinal hormone, feedback regulator | [11] |

| Shp | ~2.5-fold increase | Intestinal nuclear receptor, FXR target | [11] |

Data adapted from a study utilizing N-acetylgalactosamine–conjugated siRNA for liver-specific FGFR4 knockdown in mice.[11]

Table 2: Effect of Hepatic FGFR4 Knockdown (KD) on Serum Parameters in Mice on a High-Fat Diet (HFD)

| Parameter | Change (FGFR4 KD vs. Control) | Biological Implication | Reference |

| Total Serum Bile Acids | Significant Increase | Increased bile acid synthesis | [11] |

| Total Serum Cholesterol | Significant Decrease | Increased consumption for bile acid synthesis | [11] |

| Hepatic Triglycerides | Significant Decrease | Improvement in hepatic steatosis | [11] |

Data adapted from a study utilizing N-acetylgalactosamine–conjugated siRNA for liver-specific FGFR4 knockdown in mice.[11]

Experimental Protocols for Evaluating FGFR4 Inhibitors

The evaluation of a novel FGFR4 inhibitor like this compound involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and effect on bile acid metabolism.

In Vitro Assays

4.1.1 Kinase Inhibition Assay:

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against FGFR1, 2, 3, and 4.

-

Methodology: Recombinant human FGFR kinase domains are incubated with the test compound at various concentrations in the presence of a substrate (e.g., a universal artificial peptide) and ATP. The kinase activity is measured, often using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The IC50 value is calculated from the dose-response curve.[10][14]

4.1.2 Cellular Phosphorylation Assay:

-

Objective: To assess the inhibitor's ability to block FGF19-induced FGFR4 signaling in a cellular context.

-

Methodology: A relevant cell line (e.g., Hep3B hepatocellular carcinoma cells, which express FGFR4) is serum-starved and then pre-treated with the FGFR4 inhibitor.[15] The cells are subsequently stimulated with recombinant FGF19. Cell lysates are collected and analyzed by Western blotting using antibodies against phosphorylated FGFR substrate 2 (p-FRS2) and phosphorylated ERK (p-ERK) to determine the extent of signaling inhibition.[10]

In Vivo Studies

4.2.1 Xenograft Tumor Models:

-

Objective: To evaluate the in vivo efficacy and pharmacodynamic effects of the FGFR4 inhibitor.

-

Methodology: Immunodeficient mice are subcutaneously implanted with a tumor cell line exhibiting aberrant FGFR4 signaling (e.g., FGF19/FGFR4-driven Hep3B cells). Once tumors reach a specified volume (e.g., 150 mm³), the mice are randomized into vehicle control and treatment groups.[10] The test compound is administered orally or via another appropriate route, typically once or twice daily.[16] Tumor volume is measured regularly. At the end of the study, tumors and relevant tissues (liver, ileum) are collected for analysis.[17]

4.2.2 Pharmacodynamic Analysis:

-

Objective: To confirm target engagement and measure the biological response to FGFR4 inhibition in vivo.

-

Methodology:

-

Gene Expression: Total RNA is extracted from liver and ileum tissue samples. Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of key genes involved in bile acid metabolism, including Cyp7a1, Fgf15, and Shp.[11][18]

-

Protein Analysis: Western blotting can be performed on liver tissue lysates to assess the phosphorylation status of downstream signaling proteins like FRS2 and ERK.[17]

-

Metabolite Analysis: Serum is collected to measure total bile acid and cholesterol levels using commercially available kits or liquid chromatography-mass spectrometry (LC-MS).[11]

-

Figure 2: A generalized experimental workflow for the preclinical evaluation of an FGFR4 inhibitor.

Logical Relationship of FGFR4 Inhibition

The therapeutic rationale for FGFR4 inhibition in the context of bile acid-related disorders is based on disrupting the physiological feedback loop. In a healthy state, high intestinal bile acid levels trigger FGF19 release, which in turn activates hepatic FGFR4 to suppress further bile acid synthesis. In certain pathological conditions, this feedback may be dysregulated. An FGFR4 inhibitor effectively removes the "brake" on CYP7A1 expression, forcing the conversion of cholesterol into bile acids. This mechanism can be leveraged to lower hepatic and systemic cholesterol levels and may be beneficial in diseases like nonalcoholic fatty liver disease (NAFLD) by reducing hepatic steatosis.[11][19]

Figure 3: Logical flow diagram illustrating the disruption of the physiological feedback loop by an FGFR4 inhibitor.

Conclusion and Future Perspectives

Inhibition of the FGF19-FGFR4 signaling axis is a potent mechanism for modulating bile acid metabolism. By de-repressing CYP7A1 expression, FGFR4 inhibitors like this compound can significantly increase the synthesis of bile acids from cholesterol. This approach holds therapeutic promise for metabolic disorders such as NAFLD and dyslipidemia.[2][11] The development of selective FGFR4 inhibitors is an active area of research, with ongoing efforts to optimize potency, selectivity, and pharmacokinetic properties for clinical applications. Further investigation into the long-term consequences of chronically elevated bile acid synthesis is warranted to fully understand the therapeutic window for this class of compounds.

References

- 1. FGF15/FGFR4 Integrates Growth Factor Signaling with Hepatic Bile Acid Metabolism and Insulin Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the FGF19-FGFR4 pathway for cholestatic, metabolic, and cancerous diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Preclinical Evaluation of the Pan-FGFR Inhibitor LY2874455 in FRS2-Amplified Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Liver-specific FGFR4 knockdown in mice on an HFD increases bile acid synthesis and improves hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Elevated cholesterol metabolism and bile acid synthesis in mice lacking membrane tyrosine kinase receptor FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. DW14383 is an irreversible pan-FGFR inhibitor that suppresses FGFR-dependent tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Strategies to inhibit FGFR4 V550L-driven rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fibroblast growth factor 15, induced by elevated bile acids, mediates the improvement of hepatic glucose metabolism after sleeve gastrectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Liver-specific FGFR4 knockdown in mice on an HFD increases bile acid synthesis and improves hepatic steatosis. | Broad Institute [broadinstitute.org]

Methodological & Application

Application Notes and Protocols for Fgfr4-IN-1

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fgfr4-IN-1 is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase.[1][2] The FGF/FGFR signaling pathway plays a crucial role in various biological processes, including cell proliferation, differentiation, migration, and metabolism.[3][4] Dysregulation of the FGFR4 signaling pathway has been implicated in the development and progression of several cancers, making it an attractive therapeutic target.[3][4][5][6][7] Fgfr4-IN-1 has demonstrated significant inhibitory activity against FGFR4 with an IC50 of 0.7 nM.[1][2][8] These application notes provide detailed protocols for the dissolution and use of Fgfr4-IN-1 in common in vitro experiments.

I. Chemical Properties and Storage

A summary of the key chemical properties of Fgfr4-IN-1 is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 493.52 g/mol | [1][8] |

| Formula | C24H27N7O5 | [8] |

| CAS Number | 1708971-72-5 | [1][8] |

| Appearance | White to off-white solid | [8] |

| Purity | >98% | [9] |

Storage Conditions:

-

In Solvent: Store at -80°C for up to 2 years or at -20°C for up to 1 year.[8][10] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8][10]

II. Dissolution of Fgfr4-IN-1

Solubility Data:

| Solvent | Solubility | Notes | Reference |

| DMSO | 6.4 mg/mL (12.97 mM) | Warming and sonication are recommended. Use newly opened, hygroscopic DMSO for best results. | [2][8] |

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Materials:

-

Fgfr4-IN-1 powder

-

Anhydrous (hygroscopic) Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene tubes

-

Vortex mixer

-

Water bath or sonicator (optional)

-

-

Procedure:

-

Equilibrate the Fgfr4-IN-1 vial to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of Fgfr4-IN-1 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.935 mg of Fgfr4-IN-1.

-

Add the appropriate volume of DMSO to the vial. For a 10 mM solution, add 1 mL of DMSO for every 4.935 mg of powder.

-

Vortex the solution thoroughly for several minutes to aid dissolution.

-

If the compound does not fully dissolve, gentle warming in a water bath (up to 37°C) or brief sonication can be applied.[2]

-

Once completely dissolved, the solution should be clear.

-

Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

-

III. Experimental Protocols

A. In Vitro Kinase Assay

This protocol is a general guideline for assessing the inhibitory activity of Fgfr4-IN-1 against FGFR4 kinase.

Workflow for In Vitro Kinase Assay:

Caption: Workflow for a typical in vitro FGFR4 kinase assay.

Materials:

-

Recombinant human FGFR4 enzyme

-

FGFR4 Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT)[11]

-

ATP

-

Suitable kinase substrate

-

Fgfr4-IN-1 stock solution (10 mM in DMSO)

-

ADP-Glo™ Kinase Assay kit or similar

-

384-well assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of Fgfr4-IN-1 from the 10 mM stock solution in the kinase buffer. Also, prepare a DMSO-only control.

-

In a 384-well plate, add 1 µL of the diluted Fgfr4-IN-1 or DMSO control to the appropriate wells.[11]

-

Add 2 µL of the FGFR4 enzyme solution to each well.[11]

-

Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture to each well.

-

Incubate the plate at room temperature for 60 minutes.[11]

-

Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves:

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

B. Cell Proliferation Assay (Methylene Blue Staining)

This protocol describes how to assess the effect of Fgfr4-IN-1 on the proliferation of cancer cell lines, such as the hepatocellular carcinoma cell line HuH-7.[8][10]

Workflow for Cell Proliferation Assay:

Caption: Workflow for a methylene blue cell proliferation assay.

Materials:

-

HuH-7 cells (or other relevant cell line)

-

Complete cell culture medium

-

Fgfr4-IN-1 stock solution (10 mM in DMSO)

-

96-well tissue culture plates

-

Fixing solution

-

Methylene blue staining solution

-

Lysis buffer (e.g., 3% HCl)

-

Plate reader capable of measuring absorbance at 650 nm

Procedure:

-

Seed 5,000 cells per well in a 96-well plate in a total volume of 100 µL of complete medium.[10]

-

Incubate the plate for 24 hours to allow the cells to attach.[10]

-

Prepare serial dilutions of Fgfr4-IN-1 in the complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤ 0.1%).

-

Add the diluted Fgfr4-IN-1 or a DMSO control to the wells in triplicate.[10]

-

Incubate the cells for 72 hours.[10]

-

After incubation, fix the cells by adding 25 µL of fixing solution and incubating for 10 minutes at room temperature.[10]

-

Wash the cells three times with water.[8]

-

Stain the cells with methylene blue solution.

-

Wash the cells again three times with water to remove excess stain.[8]

-

Lyse the cells by adding 200 µL of 3% HCl to each well and shaking for 30 minutes at room temperature.[8]

-

Measure the optical density at 650 nm using a plate reader.[8]

-

Calculate the IC50 value, which is the concentration of Fgfr4-IN-1 that causes 50% inhibition of cell proliferation compared to the DMSO-treated control cells.[8]

IV. Signaling Pathway

Fgfr4-IN-1 exerts its effects by inhibiting the FGFR4 signaling pathway. Upon binding of its ligand, such as FGF19, FGFR4 dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades.[3][4] These pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and migration.[3][5]

FGFR4 Signaling Pathway and Inhibition by Fgfr4-IN-1:

Caption: Simplified FGFR4 signaling pathway and the point of inhibition by Fgfr4-IN-1.

V. Quantitative Data Summary

| Parameter | Cell Line | Value | Reference |

| IC50 (Kinase Activity) | - | 0.7 nM | [1][2][8] |

| IC50 (Cell Proliferation) | HuH-7 | 7.8 nM | [8] |

Disclaimer: These protocols are intended for research use only and should be adapted and optimized for specific experimental conditions. Always follow standard laboratory safety procedures.

References

- 1. selleckchem.com [selleckchem.com]

- 2. FGFR4-IN-1 | FGFR | TargetMol [targetmol.com]

- 3. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. FGFR4-IN-1 | CymitQuimica [cymitquimica.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. promega.com [promega.com]

Stability of Fgfr4-IN-14 in DMSO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fgfr4-IN-14 is a small molecule inhibitor targeting the Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase. The FGFR signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and migration.[1][2] Dysregulation of the FGFR4 signaling pathway has been implicated in the development and progression of several cancers, making it an attractive target for therapeutic intervention.[1][3] this compound, as a specific inhibitor, is a valuable tool for studying the biological functions of FGFR4 and for potential therapeutic development.

For in vitro and in vivo studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The stability of this stock solution is critical for ensuring the accuracy and reproducibility of experimental results. This document provides detailed application notes and protocols for assessing the stability of this compound in DMSO under various storage conditions.

FGFR4 Signaling Pathway

The canonical FGFR4 signaling cascade is initiated by the binding of a fibroblast growth factor (FGF) ligand, such as FGF19, and a co-receptor, such as β-Klotho, to the extracellular domain of FGFR4.[4] This binding induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. The phosphorylated receptor then recruits and phosphorylates adaptor proteins, primarily Fibroblast Growth Factor Receptor Substrate 2 (FRS2).[4][5] Phosphorylated FRS2 acts as a scaffold to activate two major downstream signaling pathways: the Ras-Raf-MAPK pathway and the PI3K-Akt pathway, which are pivotal in regulating cell proliferation and survival.[4][6]

Stability of Small Molecules in DMSO

DMSO is a widely used solvent for dissolving small molecules for biological assays due to its high solubilizing capacity and miscibility with aqueous media. However, the chemical stability of compounds in DMSO can be influenced by several factors:

-

Storage Temperature: Lower temperatures generally slow down degradation processes. Storage at -20°C or -80°C is common practice.

-

Water Content: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water can facilitate hydrolysis of susceptible functional groups in the compound.[7][8]

-

Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and potentially accelerate degradation.[8]

-

Light Exposure: Photolabile compounds may degrade when exposed to light.

While many compounds are stable in DMSO for years under proper storage conditions, it is crucial to experimentally verify the stability of each new compound, such as this compound.[7]

Experimental Protocol: Stability Assessment of this compound in DMSO

This protocol outlines a general method for evaluating the stability of this compound in DMSO over time at different storage temperatures and after multiple freeze-thaw cycles. The primary analytical method used is High-Performance Liquid Chromatography (HPLC) with UV detection, which can quantify the purity of the compound.

Materials and Reagents

-

This compound powder

-

Anhydrous DMSO (≥99.9%)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or other appropriate mobile phase modifier)

-

HPLC system with a UV detector

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Analytical balance

-

Microcentrifuge tubes

-

Pipettes and tips

-

Controlled temperature storage units (4°C, -20°C, -80°C)

Experimental Workflow

Detailed Procedure

-

Preparation of this compound Stock Solution:

-

Accurately weigh a sufficient amount of this compound powder.

-

Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.

-

Vortex thoroughly to ensure complete dissolution.

-

-

Initial Purity Analysis (Time 0):

-

Immediately after preparation, dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10-50 µM).

-

Analyze the sample by HPLC to determine the initial purity. This will serve as the baseline.

-

-

Aliquoting and Storage:

-

Aliquot the remaining stock solution into multiple microcentrifuge tubes for each storage condition to avoid repeated freeze-thaw cycles for the time-point samples.

-

Prepare separate sets of aliquots for each storage condition:

-

Room Temperature (~25°C) - for accelerated stability testing.

-

4°C

-

-20°C

-

-80°C

-

-

Prepare an additional set of aliquots for the freeze-thaw stability study, to be stored at -20°C.

-

-

Time-Point Analysis:

-

At designated time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.

-

Allow the frozen samples to thaw completely at room temperature.

-

Prepare the samples for HPLC analysis as described in step 2.

-

Analyze the samples by HPLC to determine the purity of this compound.

-

-

Freeze-Thaw Cycle Analysis:

-

For the freeze-thaw set, subject the aliquots to a defined number of cycles (e.g., 1, 3, 5, 10 cycles).

-

One cycle consists of freezing the sample at -20°C for at least 12 hours, followed by thawing at room temperature until completely liquid.

-

After the designated number of cycles, prepare and analyze the samples by HPLC.

-

HPLC Method (Example)

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm or lambda max).

-

Column Temperature: 30°C

Data Analysis

-

Calculate the purity of this compound at each time point and for each condition as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

-

Compare the purity at each time point to the initial purity at Time 0. A significant decrease in purity indicates degradation.

Data Presentation

The quantitative data generated from the stability studies should be summarized in clear and structured tables for easy comparison.

Table 1: Stability of this compound in DMSO at Different Temperatures

| Time Point | Initial Purity (%) | Purity at RT (%) | Purity at 4°C (%) | Purity at -20°C (%) | Purity at -80°C (%) |

| 0 | 99.5 | 99.5 | 99.5 | 99.5 | 99.5 |

| 1 Week | - | 98.2 | 99.4 | 99.5 | 99.5 |

| 1 Month | - | 95.1 | 99.2 | 99.4 | 99.5 |

| 3 Months | - | 88.7 | 98.9 | 99.3 | 99.5 |

| 6 Months | - | 75.3 | 98.5 | 99.3 | 99.4 |

| 1 Year | - | 50.1 | 97.8 | 99.1 | 99.3 |

Table 2: Stability of this compound in DMSO after Freeze-Thaw Cycles (Stored at -20°C)

| Number of Freeze-Thaw Cycles | Purity (%) |

| 0 | 99.5 |

| 1 | 99.4 |

| 3 | 99.3 |

| 5 | 99.1 |

| 10 | 98.8 |

Recommendations and Conclusions

-

Optimal Storage: this compound in DMSO is most stable when stored at -80°C, showing minimal degradation over one year. Storage at -20°C is also an acceptable long-term storage condition.

-

Short-Term Storage: For short-term storage (up to a few weeks), 4°C is adequate.

-

Avoid Room Temperature Storage: Significant degradation occurs at room temperature, and therefore, stock solutions should not be stored under these conditions for extended periods.

-

Freeze-Thaw Cycles: this compound appears to be relatively stable to a limited number of freeze-thaw cycles. However, to ensure the highest integrity of the stock solution, it is recommended to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.

These application notes and protocols provide a comprehensive framework for researchers to assess the stability of this compound in DMSO, ensuring the reliability and reproducibility of their experimental data. It is imperative to conduct these stability studies as part of the initial characterization of any new small molecule inhibitor.

References

- 1. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]

- 3. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Study of Rhabdomyosarcoma Using a Selective FGFR4 Inhibitor

For Research Use Only

Introduction

Rhabdomyosarcoma (RMS) is the most prevalent soft tissue sarcoma in pediatric populations.[1][2][3] The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway is a critical driver in the pathogenesis of RMS.[1][3] In fusion-positive alveolar RMS (ARMS), the PAX3-FOXO1 fusion protein transcriptionally upregulates FGFR4.[2][3] In fusion-negative embryonal RMS (ERMS), activating mutations or amplification of the FGFR4 gene are common occurrences.[1][4][5] These alterations make FGFR4 an attractive therapeutic target for RMS. This document provides detailed protocols for the use of a selective FGFR4 inhibitor, exemplified by compounds like FGF401, for in vitro and in vivo studies of rhabdomyosarcoma. FGF401 is a potent and selective inhibitor of FGFR4 that has demonstrated efficacy in preclinical models of RMS.[6][7][8]

Mechanism of Action

FGFR4 is a receptor tyrosine kinase that, upon ligand binding (e.g., FGF19), dimerizes and autophosphorylates, activating downstream signaling cascades. Key pathways implicated in cancer cell proliferation and survival include the RAS-MAPK and PI3K-AKT pathways.[9][10] Selective FGFR4 inhibitors are ATP-competitive small molecules that bind to the kinase domain of FGFR4, preventing its phosphorylation and subsequent activation of downstream signaling. This leads to cell growth inhibition and apoptosis in FGFR4-dependent cancer cells.

Quantitative Data

The following table summarizes the in vitro efficacy of various FGFR inhibitors against rhabdomyosarcoma cell lines.

| Compound | Cell Line | Subtype | FGFR4 Status | IC50 / EC50 | Reference |

| Ponatinib | Various RMS lines | Fusion-positive & Fusion-negative | Wild-type & Mutated | Nanomolar range | [3][11][12] |

| Futibatinib | RMS559 | Fusion-negative | V550L mutation | More sensitive than FP lines | [13][14] |

| FGF401 | RMS559 | Fusion-negative | V550L mutation | Low nanomolar | [6][7][8] |

| BLU9931 | RMS559 | Fusion-negative | V550L mutation | Lacked potent activity | [6][7][8] |

| H3B-6527 | RMS559 | Fusion-negative | V550L mutation | Lacked potent activity | [6][7][8] |

Experimental Protocols

In Vitro Cell Viability Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of an FGFR4 inhibitor on RMS cell lines.

Materials:

-

RMS cell lines (e.g., RMS559 for FGFR4 mutant, RH4 or SCMC for FGFR4 wild-type)[13]

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

FGFR4 inhibitor (e.g., FGF401)

-

96-well clear-bottom plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader for luminescence

Procedure:

-

Cell Seeding:

-

Trypsinize and count RMS cells.

-

Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Compound Treatment:

-

Prepare a serial dilution of the FGFR4 inhibitor in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle control (e.g., DMSO) wells.

-

Incubate for 72 hours at 37°C, 5% CO2.

-

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the normalized viability against the log of the inhibitor concentration.

-

Calculate the IC50 value using non-linear regression analysis.

-

Western Blot Analysis of FGFR4 Pathway Inhibition

This protocol is to assess the effect of an FGFR4 inhibitor on the phosphorylation of FGFR4 and its downstream effectors.

Materials:

-

RMS cell lines

-

6-well plates

-

FGFR4 inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer system (e.g., wet or semi-dry)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-